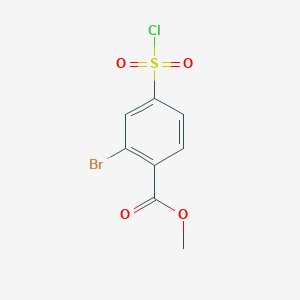

Methyl 2-bromo-4-(chlorosulfonyl)benzoate

Descripción

Methyl 2-bromo-4-(chlorosulfonyl)benzoate is a benzoic acid derivative featuring a methyl ester group, a bromine atom at the ortho position (C2), and a chlorosulfonyl (-SO₂Cl) group at the para position (C4) on the aromatic ring. This compound is of significant interest in organic synthesis due to the reactivity of its functional groups. Its synthesis likely involves sequential halogenation and sulfonation of methyl benzoate precursors, as inferred from analogous protocols described in the literature .

Applications of this compound are primarily in pharmaceutical and agrochemical intermediates, where its dual functionality allows for modular construction of complex molecules.

Propiedades

Fórmula molecular |

C8H6BrClO4S |

|---|---|

Peso molecular |

313.55 g/mol |

Nombre IUPAC |

methyl 2-bromo-4-chlorosulfonylbenzoate |

InChI |

InChI=1S/C8H6BrClO4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3 |

Clave InChI |

RJQUHFUYISCPHU-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-(chlorosulfonyl)benzoate typically involves the bromination of methyl benzoate followed by chlorosulfonation. The bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The chlorosulfonation step involves the reaction of the brominated product with chlorosulfonic acid under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of Methyl 2-bromo-4-(chlorosulfonyl)benzoate may involve continuous flow processes to ensure safety and efficiency. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine and chlorosulfonyl groups enable regioselective substitution, facilitating diverse transformations.

Bromine Substitution

The bromine atom undergoes nucleophilic aromatic substitution (NAS) with sulfur-, oxygen-, or nitrogen-based nucleophiles.

Key Insight : Aromatic thiols react efficiently under mild conditions, while aliphatic thiols require harsher protocols . Steric hindrance from the chlorosulfonyl group directs substitution to the para position relative to bromine.

Chlorosulfonyl Group Replacement

The chlorosulfonyl (-SO₂Cl) moiety acts as a leaving group in nucleophilic substitutions:

Mechanistic Note : The reaction with sodium sulfite proceeds via a two-electron reduction mechanism, forming a sulfinate intermediate .

Reduction Reactions

Controlled reduction targets specific functional groups:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, RT | Methyl 2-bromo-4-(mercapto)benzoate | Chlorosulfonyl → -SH | |

| LiAlH₄ | THF, 0°C | 2-Bromo-4-(chlorosulfonyl)benzyl alcohol | Ester → Alcohol |

Critical Consideration : Over-reduction of the aromatic ring is avoided by using mild conditions (e.g., H₂ at 1 atm).

Oxidation Reactions

The chlorosulfonyl group resists oxidation, but the ester and bromine can be modified:

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 2-Bromo-4-(chlorosulfonyl)benzoic acid | Ester hydrolysis | |

| Ozone | CH₂Cl₂, -78°C | 2-Bromo-4-(chlorosulfonyl)benzaldehyde | Oxidative cleavage |

Application : Hydrolysis to the carboxylic acid derivative is a key step in synthesizing CAIX inhibitors .

Polymer Chemistry

-

The compound serves as a monomer in sulfonated polyesters, enhancing thermal stability (Tg > 200°C).

Reaction Optimization and Challenges

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

Methyl 2-bromo-4-(chlorosulfonyl)benzoate is characterized by its ability to undergo various chemical reactions, making it a valuable intermediate in organic synthesis. Key reaction types include:

- Substitution Reactions : The bromine and chlorosulfonyl groups can be replaced by nucleophiles.

- Reduction Reactions : This compound can be reduced to form derivatives such as alcohols or amines.

- Oxidation Reactions : Under oxidative conditions, it can lead to functionalization of the aromatic ring.

Common Reagents and Conditions :

- Substitution : Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

- Reduction : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

- Oxidation : Strong oxidizing agents like potassium permanganate or chromium trioxide.

Scientific Research Applications

Methyl 2-bromo-4-(chlorosulfonyl)benzoate finds numerous applications in scientific research:

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new materials and chemicals.

Biology

It is utilized in studies involving enzyme inhibition and protein modification. Notably, it has been investigated for its potential to inhibit carbonic anhydrase IX (CA IX), an enzyme associated with cancer progression.

Medicine

The compound is being explored for drug development, particularly as a building block for pharmaceuticals targeting various diseases. Its derivatives have shown promising antimicrobial properties against pathogenic bacteria and fungi.

Industry

In industrial applications, methyl 2-bromo-4-(chlorosulfonyl)benzoate is used in the production of dyes, pigments, and specialty chemicals.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, certain derivatives have been evaluated for their effectiveness against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | MIC (mg/L) against MSSA | MIC (mg/L) against MRSA |

|---|---|---|

| Methyl 2-bromo-4-(chlorosulfonyl)benzoate | 0.50 | 1.00 |

| Methyl 2-chloro-5-(chlorosulfonyl)benzoate | 0.78 | 1.56 |

| Methyl 2-bromo-5-(chlorosulfonyl)benzoate | 0.39 | 0.78 |

This table illustrates the minimum inhibitory concentrations (MICs) of various derivatives, showcasing the compound's potential as an antimicrobial agent.

Enzyme Inhibition Studies

The compound has been studied for its binding affinity to CA IX, which is implicated in tumor growth.

Table 2: Binding Affinity to Carbonic Anhydrase Isozymes

| Compound Name | Binding Affinity (kJ/mol) |

|---|---|

| Methyl 2-bromo-4-(chlorosulfonyl)benzoate | -12.6 |

| Methyl 2-chloro-5-(sulfamoyl)benzoate | -11.4 |

| Methyl 2-bromo-4-(sulfamoyl)benzoate | -10.0 |

These findings indicate varying binding affinities among different derivatives, which can inform future drug development strategies targeting CA IX.

Case Studies

Several case studies have documented the efficacy of this compound's derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated significant antimicrobial activity against MSSA and MRSA strains, with MIC values comparable to established antibiotics like linezolid.

- Cancer Research Application : An investigation focused on the inhibition of CA IX by this compound showed promising results in reducing tumor growth in preclinical models.

Mecanismo De Acción

The mechanism of action of Methyl 2-bromo-4-(chlorosulfonyl)benzoate involves its interaction with various molecular targets. The bromine and chlorosulfonyl groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new bonds and the modification of existing ones, thereby altering the chemical properties of the compound .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key analogs are selected based on substituent patterns, similarity scores (), and documented synthesis or applications:

Key Observations :

- Substituent Position and Reactivity : The target compound’s ortho-bromo and para-chlorosulfonyl groups create steric and electronic effects distinct from analogs. For example, methyl 2-chlorobenzoate lacks the sulfonyl group, reducing its electrophilicity but enhancing stability toward hydrolysis .

- Chlorosulfonyl Variants : Methyl 4-[(chlorosulfonyl)methyl]benzoate (CAS 130047-14-2) positions the -SO₂Cl on a methyl side chain rather than directly on the ring, likely lowering its melting point (116–117°C) compared to the target compound due to reduced crystallinity .

Physicochemical Properties

Available data for analogs suggest trends:

- Melting Points : Chlorosulfonyl-containing compounds (e.g., Methyl 4-[(chlorosulfonyl)methyl]benzoate, mp 116–117°C ) generally exhibit higher melting points than simpler esters like methyl benzoate (mp ~-12°C). The target compound’s melting point is expected to exceed 100°C due to strong intermolecular interactions from polar groups.

- Solubility: The chlorosulfonyl group enhances solubility in polar aprotic solvents (e.g., DMF, acetone) but reduces it in nonpolar solvents. Hydroxyl-containing analogs (e.g., methyl 2,4-dihydroxy-6-methyl benzoate) show higher aqueous solubility due to hydrogen bonding .

Actividad Biológica

Methyl 2-bromo-4-(chlorosulfonyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview and Chemical Structure

Methyl 2-bromo-4-(chlorosulfonyl)benzoate is an aromatic sulfonyl compound characterized by the presence of a bromine atom and a chlorosulfonyl group. Its chemical structure can be represented as follows:

The biological activity of methyl 2-bromo-4-(chlorosulfonyl)benzoate is primarily attributed to its reactive sulfonyl group, which can form covalent bonds with nucleophilic sites on proteins. This reactivity allows the compound to modify enzyme activity and protein function, making it useful in biochemical studies. The compound has been shown to act as an inhibitor of specific enzymes involved in various disease processes, including cancer and bacterial infections.

Antimicrobial Properties

Research indicates that methyl 2-bromo-4-(chlorosulfonyl)benzoate exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition of growth at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, demonstrating the compound's potential as an antimicrobial agent.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus (MSSA) | 0.39 - 0.78 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39 - 1.56 |

These findings suggest that the compound may be effective against resistant bacterial strains, highlighting its potential in antibiotic development .

Anticancer Activity

Methyl 2-bromo-4-(chlorosulfonyl)benzoate has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines. For example, it exhibited cytotoxic effects on pancreatic adenocarcinoma cells, with IC50 values indicating substantial potency.

| Cell Line | IC50 (µM) |

|---|---|

| Pa02C | 15 |

| Pa03C | 12 |

| Panc10.05 | 20 |

These results suggest that the compound may serve as a lead structure for developing new anticancer therapies targeting specific tumor types .

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, methyl 2-bromo-4-(chlorosulfonyl)benzoate was tested against histone deacetylases (HDACs), which are critical in regulating gene expression and are often overactive in cancer cells. The compound showed promising inhibitory activity, with specific IC50 values reported for different HDAC isoforms.

Case Study 2: Drug Development

Another case study explored the use of methyl 2-bromo-4-(chlorosulfonyl)benzoate as a precursor in the synthesis of novel pharmaceutical agents targeting various diseases. The research highlighted its role in developing compounds with enhanced selectivity and reduced side effects compared to existing therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.